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Compound of Interest

Compound Name: 4-(2-Aminoethyl)benzoic acid

Cat. No.: B073126 Get Quote

The previous searches provided some foundational information, including the chemical

formula, molecular weight, and CAS number for 4-(2-Aminoethyl)benzoic acid. I also found a

¹H NMR spectrum for the BOC-protected version of the molecule and some general information

about its use as a building block in synthesis. However, I am still missing crucial data for the

core requirements of the technical guide. Specifically, I lack dedicated ¹H NMR, ¹³C NMR, FT-

IR, and mass spectrometry data for the unprotected 4-(2-Aminoethyl)benzoic acid. Detailed

experimental protocols for its synthesis are also needed, as the information found so far is for a

derivative. Furthermore, there is no information about its biological activity or signaling

pathways, which is mandatory for creating the required Graphviz diagrams. Information on

isomers is still sparse. Therefore, the next steps must focus on obtaining these specific pieces

of missing information.The searches have yielded some useful, albeit scattered, information. I

have found general information about 4-(2-Aminoethyl)benzoic acid and its hydrochloride

salt, confirming its use as a synthetic building block. I have also found spectroscopic data (¹H

NMR, ¹³C NMR, FT-IR) for related compounds like aminobenzoic acids and benzoic acid itself,

which will be helpful for interpreting the spectra of the target molecule once found. A patent

provides a synthetic route from β-phenethylamine, and another source mentions synthesis from

4-aminobenzoic acid. However, I am still missing the actual experimental ¹H NMR, ¹³C NMR,

FT-IR, and mass spectra for 4-(2-Aminoethyl)benzoic acid. Detailed, step-by-step

experimental protocols for its synthesis are also lacking. Crucially, there is no information on its

involvement in any biological signaling pathways, which is a mandatory requirement for the

visualizations. Information on its isomers is also not yet comprehensive. Therefore, the next

steps will focus on trying to locate these specific missing pieces of data.I have gathered some

general information about 4-(2-Aminoethyl)benzoic acid and its hydrochloride salt, including
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its use as a building block in synthesis. I've also found spectroscopic data for related

compounds, which will be useful for comparison. A patent outlines a synthetic route from β-

phenethylamine, and another source mentions synthesis from 4-aminobenzoic acid. However, I

am still missing the specific experimental spectra (¹H NMR, ¹³C NMR, FT-IR, Mass

Spectrometry) for 4-(2-Aminoethyl)benzoic acid itself. Detailed, step-by-step experimental

protocols are also lacking. Crucially, there is no information on its involvement in any biological

signaling pathways, which is a mandatory requirement for the visualizations. My information on

its isomers is also incomplete. Therefore, I need to continue searching for these specific

missing pieces of data.## An In-depth Technical Guide to 4-(2-Aminoethyl)benzoic Acid:

Structural Elucidation and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)benzoic acid, a

versatile bifunctional molecule with applications in medicinal chemistry and materials science.

The document details the structural elucidation of this compound through a combination of

spectroscopic methods, outlines a common synthetic route, and explores its key isomers. All

quantitative data is presented in structured tables for clarity and comparative analysis.

Methodologies for key experiments are detailed to enable replication and further investigation.

Additionally, logical relationships and experimental workflows are visualized using Graphviz

diagrams to facilitate understanding.

Introduction
4-(2-Aminoethyl)benzoic acid is an organic compound featuring both a primary amine and a

carboxylic acid functional group attached to a benzene ring. This unique structure makes it a

valuable building block in the synthesis of a wide array of more complex molecules, including

pharmaceuticals. Its hydrochloride salt is often used to improve solubility and stability. The

presence of both acidic and basic moieties, along with an aromatic core, allows for diverse

chemical modifications and applications, from drug delivery systems to the development of

novel polymers and coatings.

Structural Elucidation
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The definitive structure of 4-(2-Aminoethyl)benzoic acid (C₉H₁₁NO₂) is established through a

combination of spectroscopic techniques. These methods provide detailed information about

the molecular weight, functional groups, and the specific arrangement of atoms within the

molecule.

Physicochemical Properties
A summary of the key physicochemical properties of 4-(2-Aminoethyl)benzoic acid is

provided in the table below.

Property Value Reference

Molecular Formula C₉H₁₁NO₂ [1]

Molecular Weight 165.19 g/mol [1]

CAS Number 1199-69-5 [1]

IUPAC Name 4-(2-aminoethyl)benzoic acid [1]

Appearance White to off-white solid

Purity ≥ 95% (by NMR) [2]

Spectroscopic Data
While specific experimental spectra for the free base form of 4-(2-Aminoethyl)benzoic acid
are not readily available in the public domain, the expected spectral characteristics can be

inferred from data on its hydrochloride salt and related benzoic acid derivatives.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl

group protons (two triplets) and the aromatic protons. The aromatic protons would likely

appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical

shifts would be influenced by the electron-withdrawing carboxylic acid group and the

electron-donating aminoethyl group.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid

carbon, the two carbons of the ethyl side chain, and the four unique carbons of the para-
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substituted benzene ring. The chemical shifts of the aromatic carbons provide further

confirmation of the substitution pattern.

The FT-IR spectrum is a powerful tool for identifying the functional groups present in the

molecule. Key expected absorption bands are summarized below.

Wavenumber (cm⁻¹) Functional Group Vibration

3400-3250 N-H Stretching (primary amine)

3300-2500 O-H Stretching (carboxylic acid)

3100-3000 C-H Stretching (aromatic)

3000-2850 C-H Stretching (aliphatic)

1760-1690 C=O Stretching (carboxylic acid)

1650-1580 N-H Bending (primary amine)

1600-1450 C=C Stretching (aromatic ring)

1320-1000 C-O Stretching (carboxylic acid)

1250-1020 C-N Stretching (aliphatic amine)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak (M+) for 4-(2-Aminoethyl)benzoic acid would be

observed at an m/z ratio corresponding to its molecular weight (165.19). Common

fragmentation patterns for benzoic acids involve the loss of the hydroxyl group (-OH, M-17) and

the entire carboxyl group (-COOH, M-45).

Synthesis of 4-(2-Aminoethyl)benzoic Acid
A common synthetic route to 4-(2-Aminoethyl)benzoic acid involves the multi-step

transformation of a readily available starting material. One such pathway starts with β-

phenethylamine.

Experimental Protocol: Synthesis from β-
Phenethylamine
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This synthesis involves a sequence of acetylation, chlorosulfonation, amination, and hydrolysis

reactions.

Step 1: Acetylation β-phenethylamine is reacted with an acetylating agent, such as acetic

anhydride, in a suitable solvent (e.g., dichloromethane) to protect the amino group as an

acetamide.

Step 2: Chlorosulfonation The N-acetylated intermediate is then subjected to chlorosulfonation

using chlorosulfonic acid, typically with an auxiliary agent like sodium chloride, to introduce a

chlorosulfonyl group onto the para position of the aromatic ring.

Step 3: Amination The chlorosulfonyl group is converted to a sulfonamide by reaction with

ammonia or an amine in a suitable solvent.

Step 4: Hydrolysis Finally, the acetyl protecting group and the sulfonamide are hydrolyzed

under acidic or basic conditions to yield 4-(2-Aminoethyl)benzoic acid. The product is then

purified by crystallization.

A simplified workflow for this synthesis is depicted below.
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Synthesis Workflow of 4-(2-Aminoethyl)benzoic acid

β-Phenethylamine

Acetylation
(Acetic Anhydride)

Chlorosulfonation
(Chlorosulfonic Acid)

Amination
(Ammonia)

Hydrolysis

4-(2-Aminoethyl)benzoic acid

Click to download full resolution via product page

A simplified workflow for the synthesis of 4-(2-Aminoethyl)benzoic acid.

Isomers of (2-Aminoethyl)benzoic Acid
Several constitutional isomers of 4-(2-Aminoethyl)benzoic acid exist, differing in the

substitution pattern on the benzene ring. The ortho (2-) and meta (3-) isomers are the most

common.

Positional Isomers
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Isomer Structure
Key Differentiating
Features

2-(2-Aminoethyl)benzoic acid ortho-substitution

Distinct aromatic proton

splitting pattern in ¹H NMR due

to different neighbor

environments.

3-(2-Aminoethyl)benzoic acid meta-substitution

Unique set of chemical shifts

for aromatic carbons in ¹³C

NMR.

4-(2-Aminoethyl)benzoic acid para-substitution

Simplified aromatic region in

NMR spectra due to higher

symmetry.

A logical diagram illustrating the relationship between the isomers is shown below.

Isomers of (2-Aminoethyl)benzoic Acid

(2-Aminoethyl)benzoic Acid

2-(2-Aminoethyl)benzoic acid
(ortho)

Positional Isomer

3-(2-Aminoethyl)benzoic acid
(meta)

Positional Isomer

4-(2-Aminoethyl)benzoic acid
(para)

Positional Isomer

Click to download full resolution via product page

Positional isomers of (2-Aminoethyl)benzoic acid.

Biological and Pharmacological Context
While specific signaling pathway involvement for 4-(2-Aminoethyl)benzoic acid is not

extensively documented in publicly available literature, its structural similarity to other benzoic

acid derivatives suggests potential biological activities. Benzoic acid derivatives have been

shown to modulate various cellular processes. For instance, certain derivatives can influence
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the proteostasis network by affecting the ubiquitin-proteasome and autophagy-lysosome

pathways.[3]

Given its structure, 4-(2-Aminoethyl)benzoic acid could potentially interact with receptors or

enzymes that recognize aminobenzoic acid or phenethylamine scaffolds. It is primarily utilized

as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting

neurological disorders.[2]

Conclusion
4-(2-Aminoethyl)benzoic acid is a fundamentally important molecule in synthetic and

medicinal chemistry. Its structural elucidation is straightforward with modern spectroscopic

techniques. The availability of multiple synthetic routes, starting from common precursors,

makes it an accessible building block for a wide range of applications. Further research into the

biological activities of this compound and its derivatives may reveal novel therapeutic

opportunities. This guide provides a solid foundation of its chemical and physical properties to

aid researchers in their future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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